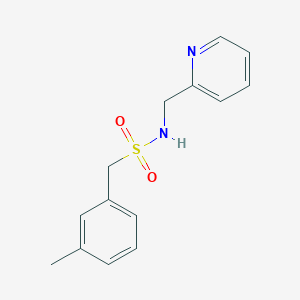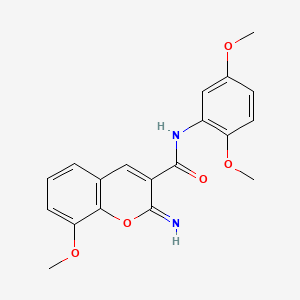![molecular formula C20H28N2O3S B4652092 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4652092.png)
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound was first synthesized by Takeda Pharmaceuticals and has since been the subject of numerous scientific studies. In
Wirkmechanismus
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine works by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that lead to cancer cell growth and proliferation. By inhibiting their activity, 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of BTK and ITK, as mentioned above. In addition, it has been shown to enhance the activity of other cancer-fighting drugs, making it a promising candidate for combination therapy. 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in cancer cell growth and proliferation. However, one limitation is that 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a relatively new compound and its long-term effects on the body are not yet fully understood. More research is needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine. One area of interest is in the development of combination therapies that include 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine. Studies have shown that 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can enhance the activity of other cancer-fighting drugs, making it a promising candidate for combination therapy. Another area of interest is in the development of more potent and selective inhibitors of BTK and ITK. 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has shown promise in this area, but more research is needed to optimize its activity and selectivity. Finally, more research is needed to determine the long-term safety and efficacy of 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine in treating various types of cancer.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been studied for its potential use in treating various types of cancer, including lymphoma and leukemia. It has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. In addition, 1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been shown to enhance the activity of other cancer-fighting drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-14-12-15(2)18(5)20(17(14)4)26(23,24)22-10-8-21(9-11-22)13-19-7-6-16(3)25-19/h6-7,12H,8-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYDWNQTZRSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methylfuran-2-yl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-1-propanone](/img/structure/B4652013.png)

![2-(4-chloro-2-methylphenoxy)-N-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4652027.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4652034.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4652037.png)
![N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4652041.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B4652055.png)
![N-(3-nitrophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4652062.png)
![N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide](/img/structure/B4652073.png)
![methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4652076.png)

![(3-{[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4652096.png)
![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4652101.png)